molecular formula C9H20N2 B13933173 2,5-Dimethyl-3-propylpiperazine CAS No. 54365-81-0

2,5-Dimethyl-3-propylpiperazine

Cat. No.: B13933173
CAS No.: 54365-81-0
M. Wt: 156.27 g/mol
InChI Key: WQAWNWAQZXNXPQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-propylpiperazine is an organic compound with the molecular formula C9H20N2 It belongs to the class of piperazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-propylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that can produce piperazine derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar synthetic routes as those used in laboratory settings, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-propylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

2,5-Dimethyl-3-propylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound may have potential as a drug candidate.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-propylpiperazine involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Dimethyl-3-propylpiperazine include other piperazine derivatives such as:

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it suitable for specific applications in research and industry.

Properties

CAS No.

54365-81-0

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2,5-dimethyl-3-propylpiperazine

InChI

InChI=1S/C9H20N2/c1-4-5-9-8(3)10-6-7(2)11-9/h7-11H,4-6H2,1-3H3

InChI Key

WQAWNWAQZXNXPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(NCC(N1)C)C

Origin of Product

United States

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